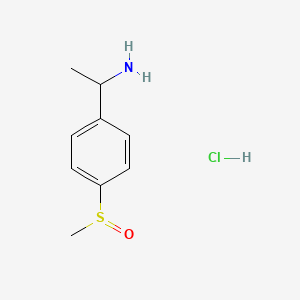

1-(4-Methanesulfinylphenyl)ethan-1-amine hydrochloride

CAS No.: 1423034-69-8

Cat. No.: VC8425160

Molecular Formula: C9H14ClNOS

Molecular Weight: 219.73 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1423034-69-8 |

|---|---|

| Molecular Formula | C9H14ClNOS |

| Molecular Weight | 219.73 g/mol |

| IUPAC Name | 1-(4-methylsulfinylphenyl)ethanamine;hydrochloride |

| Standard InChI | InChI=1S/C9H13NOS.ClH/c1-7(10)8-3-5-9(6-4-8)12(2)11;/h3-7H,10H2,1-2H3;1H |

| Standard InChI Key | VSZVAVBBDDULHB-UHFFFAOYSA-N |

| SMILES | CC(C1=CC=C(C=C1)S(=O)C)N.Cl |

| Canonical SMILES | CC(C1=CC=C(C=C1)S(=O)C)N.Cl |

Introduction

Chemical Identity and Structural Features

The IUPAC name 1-(4-methanesulfinylphenyl)ethan-1-amine hydrochloride defines a structure comprising:

-

A phenyl ring substituted at the para position with a methanesulfinyl group (–SOCH₃).

-

An ethylamine backbone (–CH(CH₃)NH₂) attached to the aromatic ring.

-

A hydrochloride counterion stabilizing the protonated amine.

Molecular Formula and Weight

The molecular formula is C₉H₁₄ClNOS, with a calculated molecular weight of 215.74 g/mol. This distinguishes it from its sulfonyl analog (C₉H₁₃NO₂S·HCl, MW 233.74 g/mol ), highlighting the impact of the sulfinyl (–SO–) versus sulfonyl (–SO₂–) group on molecular parameters.

Stereochemical Considerations

The sulfinyl group introduces a chiral center at the sulfur atom, resulting in two enantiomers: (R)- and (S)- configurations. Additionally, the ethylamine side chain may exhibit chirality depending on synthesis routes. For example, the patent WO2015159170A2 demonstrates enantioselective synthesis of analogous amines using chiral auxiliaries like (S)-α-methylbenzylamine, suggesting similar strategies could apply here.

Synthesis Pathways

While no direct synthesis reports exist for 1-(4-methanesulfinylphenyl)ethan-1-amine hydrochloride, plausible routes can be extrapolated from methods used for structurally related compounds:

Imine Formation and Reduction

A two-step approach, as described for (S)-(−)-1-(4-methoxyphenyl)ethylamine , could be adapted:

-

Condensation: React 4-methanesulfinylacetophenone with a chiral amine (e.g., (S)-α-methylbenzylamine) in the presence of p-toluenesulfonic acid to form a Schiff base.

-

Catalytic Hydrogenation: Reduce the imine intermediate using Pd/C under hydrogen atmosphere, followed by acid treatment to isolate the enantiomerically pure amine hydrochloride.

Physicochemical Properties

Data for the sulfonyl analog and related amines provide indirect insights:

The sulfinyl group’s polar nature enhances solubility relative to non-polar analogs but reduces it compared to sulfonyl derivatives due to lower oxidation state.

Challenges and Future Directions

The primary challenge lies in the lack of direct experimental data for this compound. Future research should prioritize:

-

Synthesis Optimization: Developing scalable, enantioselective routes.

-

Characterization: Detailed NMR, XRD, and chromatographic analysis to confirm structure and purity.

-

Biological Screening: Evaluating bioactivity in vitro and in vivo.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume